N-Methylfulleropyrrolidine

Catalog No.
S1783308
CAS No.
151872-44-5
M.F
C63H7N
M. Wt
777.756
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylfulleropyrrolidine

CAS Number

151872-44-5

Product Name

N-Methylfulleropyrrolidine

Molecular Formula

C63H7N

Molecular Weight

777.756

InChI

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3

InChI Key

BYIDVSOOZTZTQB-UHFFFAOYSA-N

SMILES

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1

N-Methylfulleropyrrolidine is a derivative of fullerene, specifically C60, that has been chemically modified to include a pyrrolidine ring. This compound is notable for its enhanced solubility and conductivity compared to unmodified fullerenes. The structure of N-Methylfulleropyrrolidine consists of a fullerene core with a pyrrolidine moiety attached via a Prato reaction, which is a well-known method for functionalizing fullerenes. This modification transforms the fullerene into an n-type semiconductor, making it valuable for various applications in materials science and electronics .

N-MFP's mechanism of action revolves around its electron-accepting properties. Upon light exposure in certain environments, it can accept electrons from donor molecules, potentially playing a role in energy transfer processes within optoelectronic devices [, ].

Organic Chemistry: A Functionalized Fullerene Intermediate

MFP's chemical structure combines a fullerene core, a type of carbon cage molecule, with a pyrrolidine ring containing a nitrogen atom. This specific arrangement makes MFP an acceptor molecule. Sigma-Aldrich: The presence of the nitrogen lone pair allows MFP to participate in chemical reactions by accepting electrons.

: As an n-type semiconductor, N-Methylfulleropyrrolidine exhibits interesting electrochemical properties, including improved electron transfer rates when used in modified electrodes .
  • Functionalization: Further functionalization can occur through reactions with various electrophiles or nucleophiles, allowing for the development of tailored materials for specific applications.
  • Research indicates that N-Methylfulleropyrrolidine exhibits promising biological activity. Studies have shown that it can act as an electron acceptor in organic photovoltaic devices and may also have potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules . Additionally, its derivatives have been tested for their effectiveness in biological assays, indicating that they may possess antioxidant properties and other beneficial effects on cellular systems .

    The synthesis of N-Methylfulleropyrrolidine primarily utilizes the following methods:

    • Prato Reaction: This method involves reacting C60 with sarcosine or other suitable azomethine ylides in solvents like toluene. The reaction conditions typically include heating and stirring to facilitate the cycloaddition process .
    • Modification of Existing Fullerene Derivatives: Researchers have explored various pathways to modify existing fullerene derivatives to create new N-methylfulleropyrrolidine variants with tailored properties .

    Studies investigating the interactions of N-Methylfulleropyrrolidine with other compounds have revealed its capacity to form stable complexes. For example:

    • Complex Formation with Biomolecules: Research shows that N-Methylfulleropyrrolidine can interact with proteins and nucleic acids, potentially influencing their function and stability .
    • Electrochemical Interactions: The compound's electrochemical properties allow it to participate effectively in redox reactions, making it useful in biosensing applications where electron transfer is critical .

    Several compounds share structural or functional similarities with N-Methylfulleropyrrolidine. These include:

    CompoundStructure/FunctionalityUnique Features
    FulleropyrrolidineBasic pyrrolidine derivative of C60Lower solubility compared to N-Methylfulleropyrrolidine
    Thiophene-substituted fulleropyrrolidinesFunctionalized versions with thiophene groupsEnhanced electronic properties
    Carbazole-substituted fulleropyrrolidinesFunctionalized versions with carbazole groupsPotential for improved photophysical properties

    N-Methylfulleropyrrolidine stands out due to its superior solubility and conductivity compared to these similar compounds, making it particularly valuable in electronic and sensing applications. Its versatility in

    N-Methylfulleropyrrolidine emerged as a pivotal derivative in fullerene chemistry following the 1985 discovery of C60 (buckminsterfullerene) by Kroto, Curl, and Smalley . The functionalization of fullerenes gained momentum in the 1990s with the development of the Prato reaction, a 1,3-dipolar cycloaddition method enabling covalent modification of C60 with azomethine ylides . This reaction, pioneered by Maurizio Prato, allowed the synthesis of pyrrolidine-fused fullerene derivatives, including N-methylfulleropyrrolidine, by reacting C60 with aldehydes and N-methylglycine . Early studies demonstrated its utility in enhancing solubility and tailoring electronic properties, positioning it as a cornerstone for advanced nanomaterials .

    Structural Fundamentals: Fullerene Core and Pyrrolidine Functionalization

    N-Methylfulleropyrrolidine consists of a C60 core fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom (Figure 1). The pyrrolidine ring forms via -junction addition, preserving the fullerene’s π-conjugation while introducing sp3 hybridization at the functionalization site . Key structural features include:

    • Electronic Modulation: The electron-withdrawing pyrrolidine group lowers the LUMO energy by ~0.3 eV compared to pristine C60, enhancing electron-accepting capabilities .
    • Spectroscopic Signatures: UV-Vis spectra show a characteristic absorption peak at ~432 nm, while 13C NMR reveals six distinct sp3 carbon signals from the pyrrolidine ring .

    Table 1: Comparative Electronic Properties of C60 and N-Methylfulleropyrrolidine

    PropertyC60N-Methylfulleropyrrolidine
    LUMO (eV)-3.7-4.0
    First Reduction Potential (V)-0.98-0.75
    Solubility in TolueneLowHigh (35 mg/mL)

    Role in Nanomaterials and Molecular Electronics

    N-Methylfulleropyrrolidine’s hybrid structure enables diverse applications:

    • Nanocomposites: Forms stable aggregates with gold nanoparticles (AuNPs) via electrostatic interactions, exhibiting pH-responsive plasmonic tuning (absorption shift from 520 nm to 650 nm) .
    • Molecular Sensors: Acts as an electron mediator in graphite paste electrodes for detecting butoconazole nitrate, achieving a detection limit of 5 × 10−2 μmol L−1 .
    • Organic Photovoltaics (OPVs): Serves as an electron acceptor in polymer solar cells, with power conversion efficiencies (PCEs) up to 3.19% when paired with P3HT .

    Table 2: Performance of N-Methylfulleropyrrolidine in Sensor Applications

    ApplicationLinear Range (μmol L−1)Limit of Detection (μmol L−1)
    Butoconazole Nitrate0.168–16.800.05
    Charge Transfer Probes10−6–1041.68 × 10−6

    XLogP3

    15.9

    Dates

    Modify: 2024-04-14

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